N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 922035-49-2
VCID: VC6179008
InChI: InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28)
SMILES: CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C
Molecular Formula: C22H26N4O4
Molecular Weight: 410.474

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide

CAS No.: 922035-49-2

Cat. No.: VC6179008

Molecular Formula: C22H26N4O4

Molecular Weight: 410.474

* For research use only. Not for human or veterinary use.

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide - 922035-49-2

Specification

CAS No. 922035-49-2
Molecular Formula C22H26N4O4
Molecular Weight 410.474
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Standard InChI InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28)
Standard InChI Key YPEKXSUFCXIEDN-UHFFFAOYSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide, reflects its multicomponent structure. Key features include:

  • Benzodioxole moiety: A fused bicyclic system (1,3-benzodioxole) contributing to electron-rich aromaticity and potential metabolic stability .

  • Indole derivative: A 1-methyl-2,3-dihydro-1H-indole subunit, which is a partially saturated indole variant. This structural motif is common in CNS-active compounds due to its similarity to neurotransmitter scaffolds .

  • Ethanediamide linker: A central oxamide group (–N–C(=O)–C(=O)–N–) connecting the benzodioxole and indole-containing side chains. This linker may influence conformational flexibility and hydrogen-bonding capacity .

The molecular structure is further defined by its SMILES notation:
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C.

Physicochemical Properties

While experimental data on solubility and stability are unavailable, computational predictions based on structural analogs suggest:

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen bond donors/acceptors: 4 donors and 6 acceptors, aligning with drug-like properties per Lipinski’s rule of five .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H26N4O4
Molecular Weight410.474 g/mol
IUPAC NameN'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C
PubChem CID44024618

Synthesis and Structural Elucidation

Synthetic Strategy

The synthesis of this compound likely follows a convergent route, as inferred from analogous benzodioxole-indole hybrids :

  • Benzodioxole precursor preparation: 1,3-Benzodioxol-5-amine derivatives are synthesized via cyclization of catechol derivatives with formaldehyde under acidic conditions .

  • Indole subunit synthesis: 1-Methyl-2,3-dihydro-1H-indole-5-amine is generated through Fischer indole synthesis or reductive alkylation of indoline precursors .

  • Ethanediamide coupling: The two subunits are linked via oxamide formation, typically using oxalyl chloride or ethyl oxalate in the presence of a base such as triethylamine .

Critical reagents include paraformaldehyde (for cyclization), oxalyl chloride (for amide bond formation), and dimethylamine (for side-chain functionalization) .

Structural Confirmation

X-ray crystallography data for closely related compounds (e.g., (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one) reveal planar benzodioxole and indole-derived rings with torsion angles <10°, suggesting limited conformational strain in the target compound . Spectroscopic characterization would involve:

  • 1H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methylene groups in dihydroindole), and δ 2.9–3.3 ppm (dimethylamino protons) .

  • MS (ESI+): Expected [M+H]+ ion at m/z 411.4.

Physicochemical and Supramolecular Properties

Crystallographic Behavior

Although direct data are lacking, analogous benzodioxole-indole hybrids exhibit:

  • C–H···O interactions: Stabilizing crystal packing through hydrogen bonds between benzodioxole oxygen and adjacent C–H groups .

  • π–π stacking: Intermolecular interactions between aromatic rings (centroid distances: 3.4–3.6 Å), potentially enhancing solid-state stability .

Solubility and Stability

  • Aqueous solubility: Predicted to be low (<0.1 mg/mL) due to hydrophobic indole and benzodioxole groups.

  • Chemical stability: Susceptible to hydrolysis at the oxamide linker under strongly acidic or basic conditions .

Compound ClassTargetActivity (EC50/IC50)Source
Pyrazole-indole hybridsHIV-1 reverse transcriptase0.8–5.2 μM
Benzodioxole-amides5-HT2A receptorKi = 12 nM

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Benzodioxole substitution: Electron-donating groups at the 5-position enhance metabolic stability .

  • Indole saturation: 2,3-Dihydroindole improves bioavailability compared to fully aromatic indoles .

  • Oxamide linkers: Increase hydrogen-bonding capacity, potentially improving target engagement .

Challenges and Future Directions

Knowledge Gaps

  • Experimental bioactivity data: No published studies on this specific compound.

  • ADME/Tox profiles: Predictive models suggest moderate hepatic clearance but require validation.

Research Priorities

  • In vitro screening: Prioritize antiviral and CNS-targeted assays.

  • Prodrug development: Address solubility limitations via phosphate or PEGylation strategies .

  • Crystallographic studies: Resolve 3D structure to guide computational modeling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator